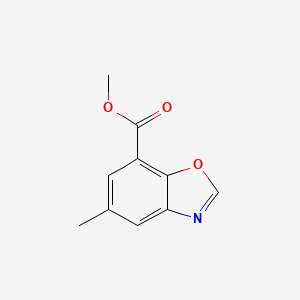

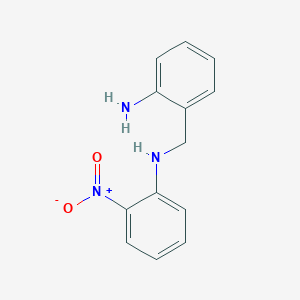

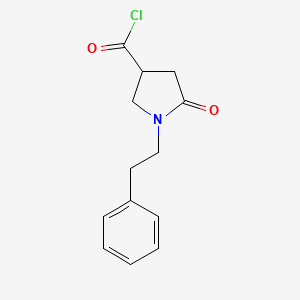

![molecular formula C10H11N3O B1392827 [2-甲氧基-5-(1H-吡唑-5-基)苯基]胺 CAS No. 1269285-99-5](/img/structure/B1392827.png)

[2-甲氧基-5-(1H-吡唑-5-基)苯基]胺

描述

“[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole derivatives involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . The 1H NMR spectrum of a related compound shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .

Chemical Reactions Analysis

Pyrazole derivatives have been evaluated for their in vitro antileishmanial and in vivo antimalarial activities . The result revealed that some compounds displayed superior antipromastigote activity .

Physical And Chemical Properties Analysis

The physical properties of a related compound, a light yellow solid, were reported with a yield of 80% and a melting point of 93–96°C . The 1H NMR spectrum of the compound in DMSO-d6 shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule .

科学研究应用

合成和生物活性

衍生物的合成

已合成[2-甲氧基-5-(1H-吡唑-5-基)苯基]胺及其衍生物用于生物活性研究。例如,某些吡唑衍生物表现出对一系列细菌菌株的显著抗菌活性(Rai et al., 2009)。

胺处理聚合物的合成

辐射诱导的聚乙烯醇/丙烯酸(PVA/AAc)水凝胶被改性以包括各种胺化合物,包括芳香胺如[2-甲氧基-5-(1H-吡唑-5-基)苯基]胺,以改善其膨胀特性和热稳定性,暗示由于其改善的抗菌和抗真菌活性,可能具有医学应用潜力(Aly & El-Mohdy, 2015)。

还原胺化反应

该化合物已用于醛和酮的还原胺化反应,展示了其在合成次级胺中的作用,这是制药、染料和精细化学品中的重要中间体(Bawa, Ahmad, & Kumar, 2009)。

抗菌和抗真菌活性

含有甲氧基基团的化合物,如[2-甲氧基-5-(1H-吡唑-5-基)苯基]胺,已被合成并显示出高抗菌活性,使其成为医学应用的有前景的候选物(Kumar et al., 2012)。

分子对接和量子化学计算

通过DFT计算分析了该化合物的结构和光谱数据,根据分子对接结果预测了生物效应,突出了其在生物活性分子开发中的潜力(Viji et al., 2020)。

在聚合物科学和材料工程中的潜力

- 水凝胶的改性:通过与[2-甲氧基-5-(1H-吡唑-5-基)苯基]胺和类似化合物的缩合改性,增强了材料的性能,如膨胀行为和热稳定性,表明其在开发各种应用的先进材料中的潜力(Aly & El-Mohdy, 2015)。

化学探索研究

还原胺化和胺类的合成

使用[2-甲氧基-5-(1H-吡唑-5-基)苯基]胺在还原胺化反应中合成次级胺突显了其在合成生物活性分子和制药中间体方面的重要性(Bawa, Ahmad, & Kumar, 2009)。

用于预测生物活性的分子对接

通过量子化学计算分析了该化合物的结构和性质,并通过分子对接预测了其潜在的生物效应,表明其在药物设计和其他生物应用中的实用性(Viji et al., 2020)。

作用机制

Target of Action

It’s known that 5-amino-pyrazoles, a class to which this compound belongs, are versatile synthetic building blocks in the synthesis of remarkable organic molecules with diverse functionalities . These compounds have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Mode of Action

5-amino-pyrazoles have been shown to undergo reactions with α, β -unsaturated compounds, providing access to fluorescent pyrazolo[1,5-a]pyrimidines . This suggests that [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine might interact with its targets through similar mechanisms, leading to changes in the cellular environment.

Biochemical Pathways

Given the broad range of biological activities associated with 5-amino-pyrazoles , it’s plausible that this compound could affect multiple pathways, leading to downstream effects on cellular processes.

Result of Action

Related compounds, such as 5-amino-pyrazoles, have been highlighted for their diverse applications, especially in the field of pharmaceutics and medicinal chemistry . This suggests that [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine might have similar effects.

未来方向

Pyrazole derivatives have shown potential in the development of new drugs due to their broad range of chemical and biological properties . They have been found to be cytotoxic on several human cell lines , and several drugs that contain pyrazoles in their structure have been approved for the treatment of different types of cancer . These studies suggest that pyrazole derivatives, including “[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine”, could have promising future applications in drug discovery .

属性

IUPAC Name |

2-methoxy-5-(1H-pyrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMLCTZHKKULHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

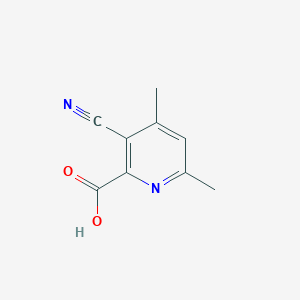

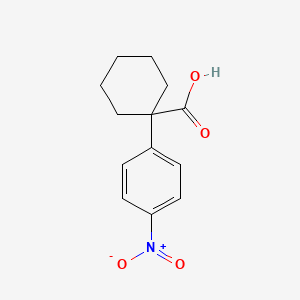

![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)

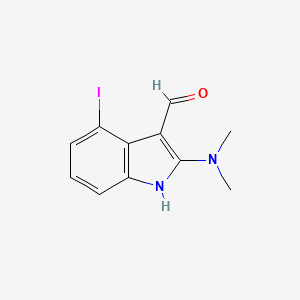

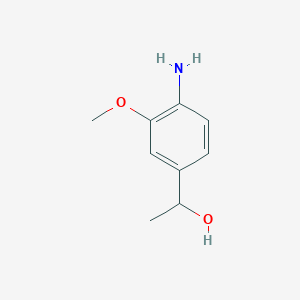

![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)

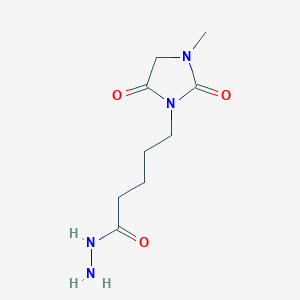

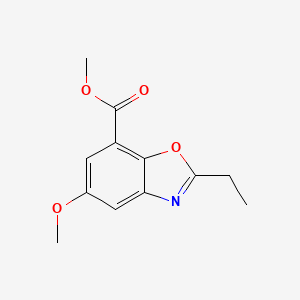

![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)

![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)